

R-268712: A Technical Guide to a Potent and Selective ALK5 Inhibitor

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Compound of Interest

Compound Name: R-268712

Cat. No.: B1678706

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This technical guide provides an in-depth overview of the basic properties, structure, and mechanism of action of **R-268712**, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Transforming Growth Factor- β (TGF- β) signaling pathway.

Core Properties and Structure

R-268712, with the chemical name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol, is a small molecule inhibitor of ALK5, also known as the TGF- β type I receptor.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C20H18FN5O	[1]
Molecular Weight	363.39 g/mol	[1]
CAS Number	879487-87-3	[1]
Appearance	Off-white solid	[2]
Purity	≥98%	[1]
Solubility	Soluble to 100 mM in DMSO and 50 mM in ethanol	[1][3]
Storage	Store at -20°C	[1]

Mechanism of Action and Biological Activity

R-268712 is a highly potent and selective inhibitor of ALK5, a key kinase in the TGF- β signaling pathway.[1][4] Inhibition of ALK5 by **R-268712** blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[5] This, in turn, prevents their complex formation with Smad4 and subsequent translocation to the nucleus to regulate gene transcription.[6] The inhibitory activity of **R-268712** has been quantified in various assays, as detailed in the table below.

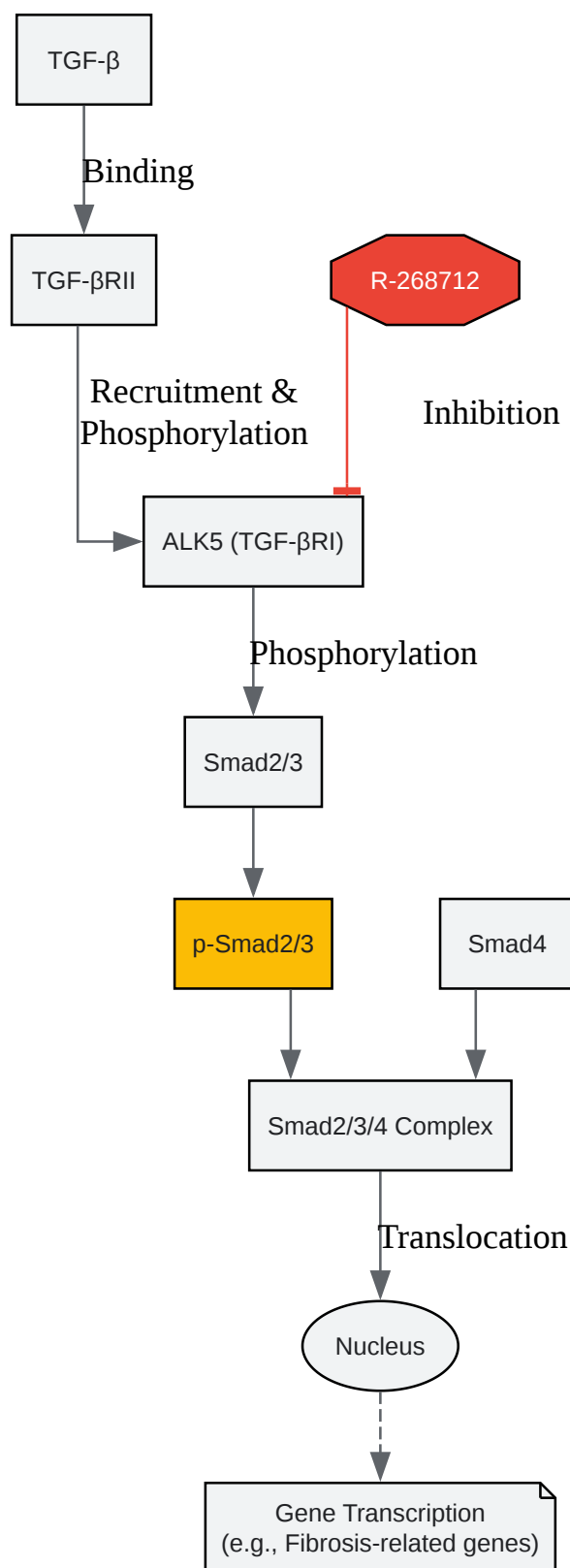
Assay	Target/Effect	IC50	Cell Line/System	Reference
ALK5 Kinase Activity Assay	ALK5 Inhibition	2.5 nM	In vitro	[1][5][7]
Smad3 Phosphorylation Assay	Inhibition of Smad3 Phosphorylation	10.4 nM	HFL-1 cells	[5]

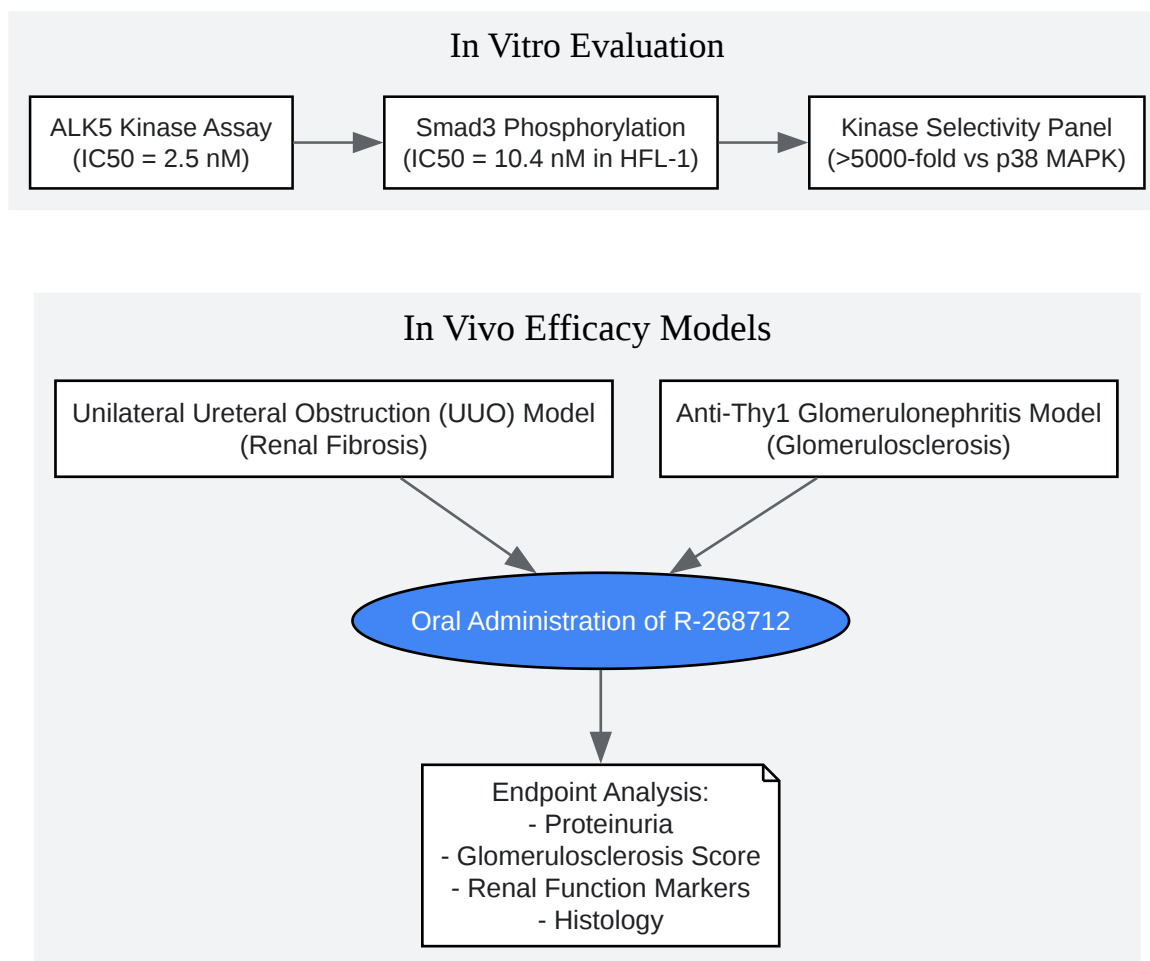
R-268712 exhibits high selectivity for ALK5, being approximately 5000-fold more selective for ALK5 than for p38 MAPK.[1][4] This selectivity is crucial for minimizing off-target effects. The

compound is orally bioavailable and has demonstrated efficacy in preclinical models of renal fibrosis and glomerulonephritis.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Signaling Pathway

The TGF- β signaling pathway and the inhibitory action of **R-268712** are depicted in the following diagram.





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